CAY10669

説明

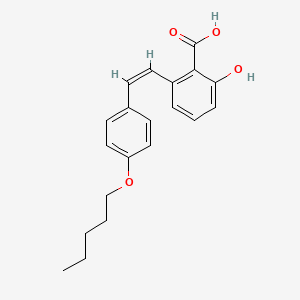

(Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid is a synthetic derivative of anacardic acid, a natural compound found in cashew nut shell liquid (). Structurally, it consists of a salicylic acid core (2-hydroxybenzoic acid) modified at the C6 position with a (Z)-styryl group bearing a pentyloxy substituent on the aromatic ring. This compound was initially investigated for its inhibitory activity against histone acetyltransferases (HATs), particularly PCAF (p300/CBP-associated factor), which plays a role in epigenetic regulation (). However, its IC50 value against KAT2B (PCAF) was reported as 662,000 nM, indicating relatively low potency in vitro ().

特性

IUPAC Name |

2-hydroxy-6-[(Z)-2-(4-pentoxyphenyl)ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-2-3-4-14-24-17-12-9-15(10-13-17)8-11-16-6-5-7-18(21)19(16)20(22)23/h5-13,21H,2-4,14H2,1H3,(H,22,23)/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTUSBQKQHUSQE-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C=CC2=C(C(=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)/C=C\C2=C(C(=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件: CAY10669の合成は、カシューナッツ酸の誘導体化を伴います。特定の合成経路と反応条件は、機密情報であり、詳細に公表されていません。

工業的生産方法: this compoundの工業的生産方法は、広く文書化されていません。 一般的に、このような化合物は、高純度と高収率を確保するために、制御された条件下で特殊な化学合成研究所で生産されます .

化学反応の分析

反応の種類: CAY10669は、主にフェノール化合物とカルボン酸に典型的な反応を起こします。これらには以下が含まれます。

酸化: フェノール性ヒドロキシル基は、酸化されてキノンを形成します。

還元: カルボン酸基は、還元されてアルコールを形成します。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。

主な生成物:

酸化: キノンの生成。

還元: アルコールの生成。

置換: 置換芳香族化合物の生成.

科学的研究の応用

CAY10669は、特にエピジェネティクスとがん研究の分野で、科学研究にいくつかの応用があります。

作用機序

CAY10669は、ヒストンアセチルトランスフェラーゼPCAFの活性を阻害することでその効果を発揮します。この酵素は、ヒストンタンパク質のアセチル化に関与しており、遺伝子発現の調節において重要な役割を果たしています。 PCAFを阻害することにより、this compoundはヒストンH4のアセチル化を減少させ、クロマチン構造と遺伝子発現の変化につながります 。 This compoundの分子標的は、PCAF酵素の活性部位であり、そこでヒストンタンパク質へのアセチル基の移動を阻止します .

6. 類似化合物の比較

This compoundは、カシューナッツ酸よりも阻害活性が向上しているため、ユニークです。類似の化合物には以下が含まれます。

カシューナッツ酸: this compoundが誘導された親化合物。

SGC-CBP30: 異なる分子標的と作用機序を持つ別のヒストンアセチルトランスフェラーゼ阻害剤.

This compoundは、PCAFの特異的で強力な阻害により、エピジェネティクス研究において貴重なツールとなっています .

類似化合物との比較

Comparison with Similar Compounds

The compound is structurally and functionally related to several benzoic acid derivatives, particularly those with hydroxyl and alkyl/alkenyl substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Benzoic Acid Derivatives

Key Findings from Comparative Analysis

Structural Impact on Enzyme Inhibition The styryl group in (Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid introduces rigidity and aromaticity, which may hinder deep penetration into enzyme active sites compared to flexible alkenyl chains in anacardic acid derivatives. This could explain its lower potency against PCAF (IC50 = 662,000 nM vs. sub-micromolar activities of other derivatives) . In contrast, long alkenyl chains (e.g., in Knema laurina’s Compound 5) enable stronger hydrophobic interactions with acetylcholinesterase (AChE), achieving nanomolar-level inhibition (IC50 = 0.573 μM) .

Biological Activity Profiles Anacardic acid derivatives exhibit dual activity (e.g., PCAF inhibition and antimicrobial effects), whereas (Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid has only been documented for PCAF inhibition .

Physicochemical Properties The pentyloxy-styryl group may improve cell permeability compared to H3-CoA-20, a bisubstrate inhibitor with reported permeability issues . Natural anacardic acids with long alkenyl chains (C15–C17) exhibit higher lipophilicity, enhancing membrane penetration and bioactivity in antimicrobial assays .

Compounds like Knema laurina’s derivatives demonstrate that chain length and unsaturation are critical for high AChE inhibition, suggesting structure-activity relationships (SAR) are target-dependent .

生物活性

(Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid, also known as CAY10669, is a synthetic compound notable for its biological activities, particularly its role as an inhibitor of histone acetyltransferase PCAF (p300/CREB-binding protein-associated factor). This compound is part of a broader category of benzoic acid derivatives that have garnered attention in the fields of epigenetics and cancer research due to their potential therapeutic applications.

- Molecular Formula : C20H22O4

- Molecular Weight : 326.39 g/mol

- Solubility : Soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, indicating good absorption and distribution characteristics in biological systems.

This compound primarily acts as an inhibitor of the PCAF enzyme. The inhibition mechanism involves binding to the enzyme, which subsequently affects histone acetylation pathways crucial for gene expression regulation. The compound has an IC50 value of approximately 662 μM, demonstrating its potency in inhibiting PCAF activity.

1. Histone Acetylation Inhibition

This compound has been shown to dose-dependently inhibit histone H4 acetylation in HepG2 cells at concentrations ranging from 30 to 60 μM. This inhibition suggests a significant role in modulating gene expression through epigenetic mechanisms.

2. Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects in zebrafish embryos. This finding highlights its potential impact on developmental processes and raises questions about its safety profile for therapeutic use.

3. Transgene Expression

In CHO-K1 cells, this compound has been reported to enhance transgene expression, suggesting its utility in gene therapy applications where increased gene expression is desired.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Histone Acetylation | Inhibition in HepG2 cells (30-60 μM) | |

| Cytotoxicity | Induced cytotoxic effects in zebrafish embryos | |

| Transgene Expression | Enhanced expression in CHO-K1 cells | |

| Epigenetic Modulation | Inhibits PCAF leading to altered gene expression |

Case Study: Epigenetic Research

In a study exploring the role of histone acetyltransferases in cancer biology, this compound was utilized to assess the effects of PCAF inhibition on tumor cell proliferation. The results indicated that inhibiting PCAF activity could lead to reduced cell viability and altered cell cycle progression, emphasizing the compound's potential as a therapeutic agent in cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its solubility in organic solvents commonly used in biological assays. However, further studies are required to fully characterize its metabolic pathways and excretion routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。